5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one
Description
5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one is a heterocyclic compound featuring a pyrrolone core fused with a benzimidazole moiety and substituted with a 3,4-dimethoxybenzyl group.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(3,4-dimethoxyphenyl)methyl]-5-imino-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-16-8-7-12(9-17(16)27-2)10-24-11-15(25)18(19(24)21)20-22-13-5-3-4-6-14(13)23-20/h3-9,21,25H,10-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRQSJDAQMYRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses the synthesis, characterization, and biological activity of this compound, with a focus on its potential applications in cancer therapy and other areas.
Chemical Structure and Synthesis
The compound features a pyrrole ring fused with a benzimidazole moiety and a methoxy-substituted benzyl group . Its molecular formula is , and it possesses a molecular weight of approximately 328.38 g/mol.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, often starting from indole derivatives and pyrazolone compounds. Key steps include:
- Thermal reaction : Indole-2,3-dione reacts with pyrazolone under controlled conditions.
- Characterization techniques : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The benzimidazole moiety is known for its interactions with nucleic acids and proteins, which can inhibit enzyme activity or alter protein function.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) , which is implicated in tumorigenesis. The compound has demonstrated significant inhibitory activity against FGFR1 with an IC50 value of 3.5 μM . Further derivatives have shown even greater potency:
| Compound Derivative | IC50 (μM) | Cell Line Tested |
|---|---|---|
| 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | 0.63 | KG1 myeloma |
| 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | 0.32 | KG1 myeloma |
These derivatives also exhibited antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents .
Antibacterial Activity
While primarily studied for its anticancer properties, some derivatives have also been evaluated for antibacterial activity. However, most tested compounds showed limited antibacterial effects, with only one derivative demonstrating moderate activity against E. coli .
Case Studies and Research Findings
Research has focused on structure-activity relationships (SAR) to optimize the biological efficacy of this compound. For instance:
- A study involving molecular docking identified various binding modes which suggest that modifications to the benzimidazole or pyrrole rings can enhance FGFR1 inhibition.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by the following molecular formula: . The synthesis typically involves multi-step processes that require precise control over reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. Notable applications include:
- Anticancer Activity : Research indicates that compounds with similar structures show promise as anticancer agents. The interaction of the benzimidazole moiety with biological targets may enhance its efficacy against various cancer cell lines.
- Antimicrobial Properties : The presence of nitrogen-rich heterocycles in its structure suggests potential antimicrobial activity, which is supported by studies on related compounds .
- Neuroprotective Effects : Compounds containing benzimidazole derivatives have been investigated for neuroprotective properties, particularly in conditions like Alzheimer's disease .
Material Science Applications
Beyond medicinal applications, 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one has potential uses in material science:
- Organic Electronics : The compound's electronic properties can be harnessed in the development of organic semiconductors, contributing to advancements in flexible electronics and photovoltaic devices.
- Sensors : Its chemical reactivity can be utilized in the design of sensors for detecting specific analytes, leveraging changes in conductivity or optical properties upon interaction with target molecules.
Case Studies and Research Findings
Several studies have documented the synthesis and application of similar compounds, providing insights into their biological and chemical properties:
- Anticancer Studies : A study published in the European Journal of Medicinal Chemistry detailed the synthesis of benzimidazole derivatives and their evaluation against cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
- Neuroprotective Research : Another research article explored the neuroprotective effects of benzimidazole derivatives, highlighting their potential in treating neurodegenerative diseases through modulation of neuroinflammatory pathways .
- Material Science Innovations : Recent advancements in organic electronics have demonstrated how compounds with similar structural features can enhance charge transport properties, paving the way for innovative applications in electronic devices .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
Crystallographic and Conformational Analysis
The benzimidazole-pyrrolone core is planar, facilitating π-π stacking interactions. Crystallographic studies using SHELXL () and ORTEP-III () reveal that the 3,4-dimethoxybenzyl group adopts a conformation orthogonal to the benzimidazole plane, minimizing steric hindrance and stabilizing the structure .
Pharmacological Activity Comparison
Benzimidazole-pyrrolones exhibit diverse bioactivities:
- Antimicrobial activity : Derivatives like 5a–h () show moderate growth inhibition against Gram-positive bacteria, attributed to their planar aromatic systems disrupting cell membranes .
- Enzyme inhibition : Analogous compounds (e.g., α-glycosidase inhibitors in ) demonstrate substituent-dependent efficacy. The target compound’s dimethoxy group may enhance binding to hydrophobic enzyme pockets .
- Bioavailability : The 3,4-dimethoxybenzyl group likely improves metabolic stability compared to fluorophenyl or aliphatic analogs, as methoxy groups resist oxidative degradation .
Physicochemical Properties
Preparation Methods
Synthetic Strategies for Core Structural Components
Formation of the 1H-Benzo[d]imidazol-2-yl Moiety
The benzimidazole ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with carboxylic acid derivatives. For example, 4-(1H-benzo[d]imidazol-2-yl)aniline intermediates are prepared by reacting o-phenylenediamine with 4-aminobenzoic acid under refluxing acetic acid, yielding cyclized products with >80% efficiency. Substitutions at the 2-position are introduced using aryl aldehydes (e.g., 4-nitrobenzaldehyde) to form Schiff base intermediates, which are subsequently reduced to secondary amines.
Table 1: Optimization of Benzimidazole Synthesis
| Reactant Pair | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| o-Phenylenediamine + 4-Nitrobenzaldehyde | AcOH | 120 | 85 | |
| o-Phenylenediamine + 4-Chlorophenylglyoxal | H2SO4 | 100 | 78 |
Construction of the Pyrrol-3(2H)-one Skeleton
The pyrrolone ring is assembled via cyclocondensation reactions. A representative method involves reacting 3-oxo-butanamide derivatives with ammonium acetate in ethanol under microwave irradiation, achieving cyclization within 15 minutes. Alternatively, maleic anhydride serves as a dienophile in Diels-Alder reactions with 1,3-dienes, followed by hydrolysis to yield the 3(2H)-pyrrolone core.
Mechanistic Insight :
The reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride proceeds through an α,β-unsaturated carboxylic acid intermediate, which undergoes intramolecular cyclization upon treatment with hydrazine hydrate. Infrared spectroscopy confirms the presence of C=O stretches at 1714 cm⁻¹ (carboxylic acid) and 1644 cm⁻¹ (amide).
Functionalization at the 1- and 5-Positions
Introduction of the 3,4-Dimethoxybenzyl Group
Alkylation of the pyrrolone nitrogen is achieved using 3,4-dimethoxybenzyl chloride in the presence of potassium carbonate. A binary solvent system (DMF:H2O, 4:1) enhances nucleophilicity, yielding 85–90% substitution at ambient temperature. Competing O-alkylation is suppressed by pre-coordinating the nitrogen with BF3·OEt2.
Installation of the 5-Amino Substituent
Nitration of the pyrrolone ring at the 5-position using fuming HNO3/H2SO4 (1:3) at 0°C, followed by catalytic hydrogenation (H2, Pd/C, 50 psi), introduces the amino group. Regioselectivity is controlled by steric effects from the 3,4-dimethoxybenzyl group, directing nitration exclusively to the 5-position.
Integrated Multi-Step Synthesis
Sequential Condensation-Cyclization Protocol
A optimized three-step sequence (Figure 1) combines benzimidazole formation, pyrrolone cyclization, and functional group introduction:
- Step 1 : Condense o-phenylenediamine with 4-nitrobenzaldehyde in glacial AcOH (12 h, reflux) to form 2-(4-nitrophenyl)-1H-benzo[d]imidazole.
- Step 2 : React with maleic anhydride in THF, followed by hydrazine hydrate-mediated cyclization to yield 4-(1H-benzo[d]imidazol-2-yl)pyrrol-3(2H)-one.
- Step 3 : Alkylate with 3,4-dimethoxybenzyl bromide (K2CO3, DMF, 24 h) and aminate via nitration/reduction.
Table 2: Comparative Yields for Integrated Synthesis
| Step | Reaction Type | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Schiff Base Formation | AcOH | 12 | 88 |
| 2 | Diels-Alder Cyclization | THF | 6 | 76 |
| 3 | N-Alkylation | DMF | 24 | 82 |
Structural and Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis of analogous compounds reveals planar benzimidazole and pyrrolone rings with dihedral angles of 8.2°–12.5°. Hydrogen bonding between the NH group (pyrrolone) and carbonyl oxygen generates R₂²(8) dimeric motifs, stabilizing the supramolecular architecture.
NMR Spectroscopy
¹H NMR (500 MHz, DMSO-d₆): δ 6.78 (s, 1H, pyrrolone H4), 7.12–7.54 (m, 6H, benzimidazole and dimethoxybenzyl protons), 9.59 (s, 1H, NH₂). The 3,4-dimethoxybenzyl methyl groups resonate as singlets at δ 3.72 and 3.85.
Q & A
Basic: What are the key steps and optimal conditions for synthesizing 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethoxybenzyl)-1H-pyrrol-3(2H)-one?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, substitution, and functional group protection/deprotection. Key steps include:
- Cyclization: Use sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to facilitate pyrrolone ring formation .
- Substitution Reactions: Introduce the benzimidazole moiety via nucleophilic aromatic substitution, requiring anhydrous conditions and temperatures between 60–80°C .
- Purification: Column chromatography (CC) with eluents like chloroform/ethyl acetate/hexane (2:3:3) yields pure compounds (e.g., 39% yield for a benzimidazole-pyrrole derivative) .
Critical Parameters:
- Solvent polarity and reaction time significantly impact regioselectivity.
- Monitor intermediates via TLC and HPLC (retention time: ~15–20 min for related compounds) .
Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ m/z 352.12 for a benzimidazole-pyrrole analog) .
- HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 70:30) to assess purity (>98%) .
Advanced: How can researchers address conflicting spectroscopic data during structural elucidation?
Methodological Answer:
- Contradiction Example: Overlapping aromatic proton signals in 1H NMR.
- Resolution Strategies:
- Variable Temperature NMR: Reduce signal broadening caused by dynamic processes (e.g., ring puckering) .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311G** basis set) .
- X-ray Crystallography: Resolve ambiguities via single-crystal analysis (e.g., C–H···π interactions in pyrrolone derivatives) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
Methodological Answer:
- Variable Substituents:
- Assay Design:
- Computational Docking: Map binding poses in active sites (e.g., AutoDock Vina) to prioritize synthetic targets .
Basic: What are standard protocols for evaluating this compound’s stability under experimental conditions?
Methodological Answer:
- Forced Degradation Studies:
- Long-Term Stability: Store at -20°C under argon; assess purity monthly for 6 months .
Advanced: How to resolve low synthetic yields during benzimidazole-pyrrolone coupling?
Methodological Answer:
- Optimization Strategies:
- Catalyst Screening: Use Pd(PPh3)4 for Suzuki-Miyaura coupling (e.g., 75% yield improvement in aryl-aryl bond formation) .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C vs. 12h conventional heating) .
- Protecting Groups: Introduce tert-butoxycarbonyl (Boc) on the amino group to prevent side reactions .
Advanced: What computational methods validate this compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- ADMET Prediction:
- Free Energy Perturbation (FEP): Quantify binding affinity changes for mutagenesis-guided SAR .
Basic: What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
